molecular formula C10H8BrF3N2 B13929731 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13929731
M. Wt: 293.08 g/mol
InChI Key: CJJYYEGZJOFGNC-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a substituted bicyclic heterocycle featuring an imidazo[1,2-a]pyridine core with distinct functional groups:

  • Bromine at position 8 (electron-withdrawing halogen).
  • Methyl groups at positions 2 and 3 (electron-donating alkyl substituents).
  • Trifluoromethyl at position 6 (strong electron-withdrawing group).

This compound’s unique substitution pattern influences its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

Molecular Formula

C10H8BrF3N2

Molecular Weight

293.08 g/mol

IUPAC Name

8-bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H8BrF3N2/c1-5-6(2)16-4-7(10(12,13)14)3-8(11)9(16)15-5/h3-4H,1-2H3

InChI Key

CJJYYEGZJOFGNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)Br)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyridine with bromine and trifluoromethylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and reduced derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, featuring a bromine atom at the 8th position, two methyl groups at the 2nd and 3rd positions, and a trifluoromethyl group at the 6th position of the imidazo[1,2-a]pyridine ring system. It has a molecular weight of approximately 293.08 g/mol. The presence of bromine and trifluoromethyl groups contributes to its chemical reactivity and potential biological activities.

Chemical Properties and Reactivity
The chemical reactivity of 8-bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is due to the electrophilic nature of the bromine atom and the trifluoromethyl group. Typical reactions include those related to the reactivity of these functional groups.

Potential Biological Activities
Compounds in the imidazo[1,2-a]pyridine class are known for their diverse biological activities. Preliminary studies suggest that 8-bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine may exhibit interactions with specific enzymes and receptors involved in disease pathways.

Applications
8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has potential applications in various fields:

  • Pharmaceutical Research: It can be used as an intermediate in the synthesis of drug candidates. Its unique structure allows medicinal chemists to explore new chemical entities for treating various diseases.
  • Agrochemicals: It may be used in the development of new pesticides or herbicides. The trifluoromethyl group can enhance the compound's lipophilicity, improving its penetration into biological systems.
  • Material Science: It can be explored as a building block for new materials with unique electronic or optical properties. The presence of bromine and trifluoromethyl groups can influence the self-assembly and solid-state packing of the molecules.

Comparison with Similar Compounds
The uniqueness of 8-bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine lies in its combination of bromine and trifluoromethyl groups along with two methyl substituents. This specific arrangement enhances its chemical reactivity and biological activity compared to similar compounds.

Compound NameStructural FeaturesUnique Aspects
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridineBromine at position 6 and trifluoromethyl groupLacks methyl groups at positions 2 and 3
8-(Trifluoromethyl)imidazo[1,2-a]pyridineTrifluoromethyl group at position 8No bromine substitution
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineChlorine instead of bromineDifferent halogen substitution affects reactivity

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

  • Methyl groups at R4 (position 8 in the target compound) significantly enhance acetylcholinesterase (AChE) inhibition compared to R3 or R2 substitutions .
  • The trifluoromethyl group (position 6 in the target compound) is tolerated in reactions like hydroxydifluoromethylation, suggesting stability under diverse conditions .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparison of Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Aqueous Solubility (mg/mL) logP Reference
8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (hypothetical) C11H10BrF3N2 315.11 Predicted low ~3.5
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine C8H4BrF3N2 265.03 Not reported ~2.8
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine C8H3BrClF3N2 299.48 Improved via sulfonylmethyl derivatization ~3.1
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine C8H4BrF3N2 265.03 Low (requires formulation) ~2.7

Key Observations :

  • Sulfonylmethyl derivatives (e.g., 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol) demonstrate enhanced aqueous solubility due to polar sulfonyl groups .

Biological Activity

8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structure includes a bromine atom at the 8th position, two methyl groups at the 2nd and 3rd positions, and a trifluoromethyl group at the 6th position. This composition contributes to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C10H8BrF3N2
  • Molar Mass : 293.08 g/mol
  • Appearance : White to light yellow solid

The presence of the bromine and trifluoromethyl groups enhances its electrophilic nature, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit a range of biological activities. Preliminary studies suggest that 8-bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine may possess significant antimycobacterial properties, particularly against Mycobacterium tuberculosis, with no activity against gram-positive or gram-negative pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimycobacterialSelective inhibitors of Mycobacterium tuberculosis
Enzyme InteractionPotential interactions with specific enzymes involved in disease pathways
CytotoxicityExhibits selective cytotoxicity towards cancer cells

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives has been extensively studied. Variations in substituents can significantly alter their biological activity. For instance, modifications in the trifluoromethyl and bromine substituents influence the compound's potency against specific targets.

Case Study: Antimycobacterial Activity

A focused library screening revealed that certain imidazo[1,2-a]pyridine derivatives exhibit strong antimycobacterial activity. The optimization of physicochemical properties led to enhanced selectivity against M. tuberculosis while maintaining low toxicity profiles in preliminary animal studies .

While detailed mechanisms are still under investigation, initial findings suggest that 8-bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival .

Safety Profile

In toxicity assessments conducted on animal models, the compound demonstrated a favorable safety profile with no acute toxicity observed at high doses (up to 2000 mg/kg) .

Table 2: Toxicity Data

Dosage (mg/kg)Observed EffectsReference
2000No acute toxicity
40Favorable safety profile

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